
3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Übersicht
Beschreibung
3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H23BN2O2 and its molecular weight is 250.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 936250-20-3) is a synthetic compound belonging to the pyrazole class, characterized by its unique boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
- Antiparasitic Activity : Similar compounds have demonstrated significant antiparasitic effects, particularly against malaria-causing parasites. The incorporation of polar functionalities in related pyrazole derivatives has been shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity .
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes associated with parasitic infections. For instance, modifications in the pyrazole structure can lead to enhanced inhibition of PfATP4-associated Na-ATPase activity, a crucial target for malaria treatment .
- Pharmacokinetic Properties : The pharmacokinetic profile of related compounds suggests that modifications can lead to improved absorption and bioavailability. For example, enhancing metabolic stability while optimizing lipophilicity is critical for effective drug design .
Case Study 1: Antimalarial Activity
A study examining a series of pyrazole derivatives found that specific substitutions on the pyrazole ring significantly influenced their antiparasitic potency. The introduction of a methyl group at the 4-position increased activity against Plasmodium falciparum with an EC value of 0.064 μM for a closely related compound . This suggests that 3-methyl substitution could similarly enhance the activity of this compound.
Case Study 2: Metabolic Stability
In another investigation focusing on metabolic stability, researchers found that compounds with dioxaborolane moieties exhibited varied clearance rates in human liver microsomes. The compound's structure influences its interaction with metabolic enzymes, which is crucial for predicting in vivo behavior. Enhanced metabolic stability was noted with certain substitutions that reduced clearance rates to approximately 27 μL/min/mg in human microsomes.
Table 1: Biological Activity of Related Pyrazole Derivatives
Compound Name | Structure | EC (μM) | Target |
---|---|---|---|
Compound A | Pyrazole | 0.010 | PfATP4 |
Compound B | Pyrazole | 0.064 | PfATP4 |
Compound C | Pyrazole | 0.115 | PfATP4 |
Compound D | Pyrazole | >0.500 | PfATP4 |
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Research indicates that compounds similar to 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant antiparasitic effects. Notably, derivatives have shown efficacy against malaria-causing parasites such as Plasmodium falciparum.
Case Study: Antimalarial Activity
A study demonstrated that specific substitutions on the pyrazole ring could enhance antiparasitic potency. For instance, a closely related compound with a methyl group at the 4-position exhibited an effective concentration (EC) value of 0.064 μM against Plasmodium falciparum . This suggests that modifications in the structure of this compound could similarly enhance its activity.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit enzymes associated with parasitic infections. Modifications in the pyrazole structure can lead to enhanced inhibition of PfATP4-associated Na-ATPase activity, which is critical for malaria treatment .
Case Study: Enzyme Inhibition
In vitro studies have shown that certain analogs of this compound effectively inhibit PfATP4 activity. For example, structural modifications can lead to increased binding affinity and selectivity for the target enzyme.
Pharmacokinetic Properties
The pharmacokinetic profile of related compounds indicates that structural modifications can improve absorption and bioavailability. Enhancing metabolic stability while optimizing lipophilicity is crucial for effective drug design .
Case Study: Metabolic Stability
Research focusing on metabolic stability revealed that compounds with dioxaborolane moieties exhibited varied clearance rates in human liver microsomes. Enhanced metabolic stability was noted with certain substitutions reducing clearance rates to approximately 27 μL/min/mg .
Compound Name | Structure | EC (μM) | Target |
---|---|---|---|
Compound A | Pyrazole | 0.010 | PfATP4 |
Compound B | Pyrazole | 0.064 | PfATP4 |
Compound C | Pyrazole | 0.115 | PfATP4 |
Compound D | Pyrazole | >0.500 | PfATP4 |
This table summarizes the biological activity of different pyrazole derivatives against the PfATP4 target enzyme.
Eigenschaften
IUPAC Name |
3-methyl-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-9(2)16-8-11(10(3)15-16)14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQATLYFUYUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2068065-34-7 | |
Record name | 3-methyl-1-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.